(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the bicyclic core, followed by sulfonylation to introduce the cyclopropylsulfonyl and phenylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reaction towards the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenylsilane: Another compound with sulfonyl groups, used in sol-gel processing.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with biological molecules.
Uniqueness
What sets (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[321]octane apart is its unique bicyclic structure and the presence of both cyclopropylsulfonyl and phenylsulfonyl groups
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-cyclopropylsulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c18-22(19,14-4-2-1-3-5-14)16-10-12-6-7-13(11-16)17(12)23(20,21)15-8-9-15/h1-5,12-13,15-16H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQLZHRFTVRBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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